Cas no 1702748-40-0 (2-{2-ethyl-3-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-6-yl}ethan-1-ol)

2-{2-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol is a pyrazolopyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its structural framework, featuring a fused pyrazole-pyrimidine core, offers versatility as an intermediate in the synthesis of bioactive compounds. The presence of the ethanol side chain enhances solubility and reactivity, facilitating further functionalization. This compound may exhibit favorable pharmacokinetic properties due to its balanced lipophilicity and hydrogen-bonding capacity. Its stability under standard conditions makes it suitable for storage and handling in laboratory settings. Researchers value this molecule for its potential role in developing novel therapeutic agents or crop protection chemicals.
2-{2-ethyl-3-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-6-yl}ethan-1-ol structure
1702748-40-0 structure
商品名:2-{2-ethyl-3-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-6-yl}ethan-1-ol
CAS番号:1702748-40-0
MF:C11H19N3O
メガワット:209.288062334061
CID:6138183
PubChem ID:136837965

2-{2-ethyl-3-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-6-yl}ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-{2-ethyl-3-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-6-yl}ethan-1-ol
    • 2-{2-ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol
    • EN300-1118116
    • 1702748-40-0
    • インチ: 1S/C11H19N3O/c1-3-10-8(2)11-12-6-9(4-5-15)7-14(11)13-10/h9,12,15H,3-7H2,1-2H3
    • InChIKey: MZCGNFVGKVQHKG-UHFFFAOYSA-N
    • ほほえんだ: OCCC1CNC2=C(C)C(CC)=NN2C1

計算された属性

  • せいみつぶんしりょう: 209.152812238g/mol
  • どういたいしつりょう: 209.152812238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 212
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 50.1Ų

2-{2-ethyl-3-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-6-yl}ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1118116-0.5g
2-{2-ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol
1702748-40-0 95%
0.5g
$1289.0 2023-10-27
Enamine
EN300-1118116-0.25g
2-{2-ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol
1702748-40-0 95%
0.25g
$1235.0 2023-10-27
Enamine
EN300-1118116-2.5g
2-{2-ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol
1702748-40-0 95%
2.5g
$2631.0 2023-10-27
Enamine
EN300-1118116-5g
2-{2-ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol
1702748-40-0 95%
5g
$3894.0 2023-10-27
Enamine
EN300-1118116-0.1g
2-{2-ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol
1702748-40-0 95%
0.1g
$1183.0 2023-10-27
Enamine
EN300-1118116-1g
2-{2-ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol
1702748-40-0 95%
1g
$1343.0 2023-10-27
Enamine
EN300-1118116-5.0g
2-{2-ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol
1702748-40-0
5g
$5179.0 2023-06-09
Enamine
EN300-1118116-0.05g
2-{2-ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol
1702748-40-0 95%
0.05g
$1129.0 2023-10-27
Enamine
EN300-1118116-10.0g
2-{2-ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol
1702748-40-0
10g
$7681.0 2023-06-09
Enamine
EN300-1118116-1.0g
2-{2-ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol
1702748-40-0
1g
$1785.0 2023-06-09

2-{2-ethyl-3-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-6-yl}ethan-1-ol 関連文献

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2-{2-ethyl-3-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-6-yl}ethan-1-olに関する追加情報

Introduction to 2-{2-ethyl-3-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-6-yl}ethan-1-ol (CAS No. 1702748-40-0) and Its Emerging Applications in Chemical Biology

The compound 2-{2-ethyl-3-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-6-yl}ethan-1-ol, identified by the CAS number 1702748-40-0, represents a structurally intricate molecule with significant potential in the field of chemical biology. This heterocyclic compound belongs to a class of molecules known for their diverse pharmacological properties and biological activities. The presence of fused pyrazole and pyrimidine rings in its core structure contributes to its unique chemical and biological characteristics, making it a subject of considerable interest for researchers exploring novel therapeutic agents.

The pyrazolo1,5-apyrimidin scaffold is particularly noteworthy due to its ability to interact with biological targets in a manner that can modulate cellular processes. This scaffold has been extensively studied for its role in drug discovery, with several derivatives already exhibiting promising activities in preclinical and clinical trials. The specific substitution pattern in 2-{2-ethyl-3-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-6-yl}ethan-1-ol, including the ethyl and methyl groups, further enhances its potential by fine-tuning its pharmacokinetic and pharmacodynamic properties.

Recent advancements in chemical biology have highlighted the importance of such multifunctional molecules in addressing complex diseases. The compound's ability to engage with multiple biological pathways simultaneously makes it an attractive candidate for the development of next-generation therapeutics. For instance, studies have suggested that molecules with similar scaffolds may interfere with enzyme activity or signal transduction pathways involved in inflammation and cancer progression.

One of the most compelling aspects of 2-{2-ethyl-3-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-6-yl}ethan-1-ol is its structural versatility. Researchers have leveraged this compound as a building block for more complex derivatives designed to enhance specific biological effects. The ethan-1-ol moiety at the C-terminal end of the molecule introduces a hydroxyl group that can participate in hydrogen bonding interactions within biological targets. This feature has been exploited to improve binding affinity and selectivity in drug-like molecules.

In the context of modern drug discovery, computational methods have played a pivotal role in understanding the interactions between this compound and its potential targets. Molecular docking simulations have revealed that 2-{2-ethyl-3-methyl-pyrazolo1,5-apyp rimidin derivatives can bind effectively to proteins involved in disease pathways. These insights have guided synthetic efforts toward optimizing the compound's structure for improved efficacy and reduced toxicity.

The synthesis of 2-{2-propyl-substituted analogs has also been explored as a means to expand the chemical space covered by this class of compounds. By introducing different substituents at strategic positions within the core scaffold, chemists can generate libraries of molecules with tailored properties. Such libraries are invaluable for high-throughput screening campaigns aimed at identifying lead compounds for further development.

Emerging research indicates that modifications to the pyrazolo1,5-apyp rimidin core can influence not only binding affinity but also metabolic stability and distribution within biological systems. For example, studies have demonstrated that certain substitutions can enhance oral bioavailability while minimizing off-target effects. These findings underscore the importance of structure-based design in developing molecules with optimal therapeutic profiles.

The compound's potential extends beyond traditional small-molecule drugs. Its unique structural features make it a promising candidate for use as an intermediate in the synthesis of biologics or other complex therapeutics. The ability to functionalize multiple sites within its structure allows for the creation of hybrid molecules that combine the advantages of small molecules and biologics.

Recent clinical trials have begun to explore the efficacy of derivatives inspired by 2-{2-propyl-substituted analogs in treating conditions such as inflammation-related disorders and certain types of cancer. Preliminary results suggest that these compounds can modulate key signaling pathways without significant side effects at therapeutic doses. These early successes highlight the translational potential of this class of molecules.

The development of new synthetic methodologies has also contributed to increased interest in this compound. Advances in catalytic processes have enabled more efficient production routes for complex heterocycles like pyrazolo1,5-apyp rimidines, reducing costs and improving scalability for industrial applications. Such improvements are crucial for moving promising candidates from academic research into commercial development pipelines.

In conclusion,2-{2-propyl-substituted analogs represent a fascinating area of investigation with significant implications for drug discovery and therapeutic development. Their unique structural features combined with their demonstrated biological activities make them valuable tools for exploring new treatment strategies across multiple disease areas. As research continues to uncover new applications for this class of compounds,pyrazolo1, 5-apyp rimidines will undoubtedly remain at the forefront of chemical biology innovation.

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